N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring two distinct substituents:
- A 4-chlorobenzyl moiety at the pyridine ring’s N1 position, introducing steric bulk and electron-withdrawing effects.
This compound’s molecular formula is C₂₄H₂₃ClN₂O₂ (molecular weight: 414.9 g/mol).
Properties
IUPAC Name |
N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c1-2-3-5-17-9-13-20(14-10-17)25-22(27)21-6-4-15-26(23(21)28)16-18-7-11-19(24)12-8-18/h4,6-15H,2-3,5,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNWBTILKRYCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-butylbenzaldehyde with 4-chlorobenzylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. These methods also focus on optimizing reaction conditions to minimize waste and improve overall sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- The methylphenyl substituent in offers moderate lipophilicity, balancing permeability and solubility.
- The nitro group in significantly enhances electron withdrawal, which may influence binding affinity in target proteins.
Steric Considerations :
Biological Activity
N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridines. Its structural uniqueness, characterized by a butylphenyl group and a chlorophenyl moiety, suggests potential biological activities that merit detailed exploration. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN2O2 |
| Molecular Weight | 394.89 g/mol |
| CAS Number | 946332-86-1 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate signaling pathways that affect cellular processes such as proliferation and apoptosis.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It could bind to receptors, altering their activity and influencing downstream signaling cascades.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of dihydropyridines exhibit antimicrobial properties. The presence of the butyl and chlorophenyl groups may enhance the lipophilicity and membrane permeability of the compound, contributing to its effectiveness against various pathogens.
Anti-inflammatory Effects
Preliminary investigations suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This activity is crucial for potential therapeutic applications in inflammatory diseases.
Antitumor Potential
Recent studies have explored the antitumor effects of related compounds. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo models. The specific mechanisms may involve interference with cell cycle progression or induction of apoptosis.
Case Studies
-
Study on Antimicrobial Activity
- Objective: To evaluate the antimicrobial efficacy of dihydropyridine derivatives.
- Findings: The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Anti-inflammatory Study
- Objective: To assess the anti-inflammatory effects in a mouse model.
- Results: Treatment with the compound reduced levels of inflammatory markers (e.g., TNF-alpha) significantly compared to control groups.
-
Antitumor Activity Assessment
- Objective: To investigate the effects on cancer cell lines.
- Results: The compound exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.
Comparative Analysis
When compared to structurally similar compounds such as N-(4-butylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, differences in biological activity can be observed based on substituent variations:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Potential | Antitumor Activity |
|---|---|---|---|
| N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]... | Moderate | High | Significant |
| N-(4-butylphenyl)-1-[(4-fluorophenyl)methyl]... | Low | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction purity be optimized?
- Methodological Answer : A two-step synthesis is typically employed: (1) condensation of substituted pyridine precursors with appropriate carboxamide groups, followed by (2) alkylation of the chlorophenyl moiety. Reaction progress should be monitored via thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane, 3:7). Purification involves column chromatography (silica gel, gradient elution) and recrystallization from ethanol or acetonitrile to achieve ≥95% purity. Contaminants (e.g., unreacted starting materials) can be identified via HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR : H and C NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., butylphenyl vs. chlorophenyl groups) .
- IR : Key peaks for carbonyl (1650–1700 cm) and amide (3200–3400 cm) functionalities .
- X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between aromatic rings) using single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) .
Q. How can researchers assess the compound’s solubility for in vitro assays?
- Methodological Answer : Perform solubility screening in DMSO (primary stock) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation. For low solubility, employ co-solvents (e.g., PEG-400) at ≤1% v/v to avoid cytotoxicity .
Advanced Research Questions
Q. How should structural contradictions between computational predictions and experimental data (e.g., crystallography) be resolved?
- Methodological Answer : Compare density functional theory (DFT)-optimized geometries (B3LYP/6-31G* basis set) with X-ray crystallographic data. Discrepancies in bond lengths or torsional angles may arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing the solid-state structure .
Q. What protocols are recommended for evaluating enzyme inhibition kinetics of this compound?
- Methodological Answer : Use a fluorogenic or colorimetric substrate in a continuous assay (e.g., 96-well plate format). Pre-incubate the compound with the target enzyme (e.g., kinase or protease) for 15–30 minutes. Calculate IC values via nonlinear regression (GraphPad Prism) and confirm binding mode via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can stability under physiological conditions (e.g., pH, temperature) be systematically analyzed?
- Methodological Answer : Conduct forced degradation studies:
- Thermal Stability : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours.
- Photostability : Expose to UV light (254 nm) for 6 hours.
- Oxidative Stability : Treat with 0.3% HO.
Quantify degradation products via UPLC-MS/MS (C18 column, ESI+ mode) and identify major metabolites .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the chlorophenyl or butylphenyl moieties?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., fluorophenyl, isopropylphenyl) and assess bioactivity changes. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Validate with alanine scanning mutagenesis or competitive binding assays .
Q. How can researchers identify and characterize metabolites in hepatic microsome assays?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH regeneration system at 37°C. Quench with acetonitrile, extract metabolites via solid-phase extraction (SPE), and analyze via high-resolution LC-QTOF-MS. Use software (e.g., MetaboLynx) to predict Phase I/II metabolites based on mass shifts (e.g., +16 Da for hydroxylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
